1-(p-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
The compound “1-(p-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). It also contains a benzo[d]imidazol group, which is a fused ring system that is part of many pharmaceuticals and dyes .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidin-2-one ring and the benzo[d]imidazol ring. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The pyrrolidin-2-one ring and the benzo[d]imidazol ring would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the lactam and imidazole rings could potentially make this compound reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the lactam and imidazole rings, as well as any substituents on these rings .Scientific Research Applications
Heterocyclic Compound Synthesis
- Novel methodologies have been developed for the synthesis of complex heterocyclic compounds, highlighting the importance of creating new molecules with potential applications in drug discovery and material science. For example, innovative synthetic routes have led to the creation of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines with good to excellent yields, showcasing the versatility of these approaches in generating structurally diverse molecules (Katritzky et al., 2000).
Molecular Characterization and Spectroscopy
- Detailed structural and spectroscopic characterization, including FT-IR, NMR, and UV-Vis spectroscopy, along with quantum chemical calculations, has been applied to understand the molecular and electronic structures of benzimidazole derivatives. This level of characterization is crucial for elucidating the properties of complex organic compounds and their potential applications in various scientific domains (Özdemir et al., 2016).
Medicinal Chemistry Applications
- Research into the synthesis and biological activity of heterocyclic compounds, including imidazo[1,2-a]pyridines, has shown potential in developing new therapeutic agents. For instance, compounds have been synthesized as potential antiulcer agents, although their significant activity was not in antisecretory properties but rather in cytoprotective properties in specific models (Starrett et al., 1989).
Catalysis and Organic Transformations
- Complex organic molecules have been employed as ligands in catalytic systems, demonstrating the role of intricate heterocyclic structures in facilitating chemical transformations. This includes the use of N-heterocyclic carbene ligands for Cu-catalyzed direct C–H carboxylation with CO2, showcasing the application of these molecules in environmentally benign catalysis (Park et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-19-10-12-22(13-11-19)30-18-21(17-26(30)31)27-28-24-8-3-4-9-25(24)29(27)14-15-32-23-7-5-6-20(2)16-23/h3-13,16,21H,14-15,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWRWGBEMKQUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one |
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